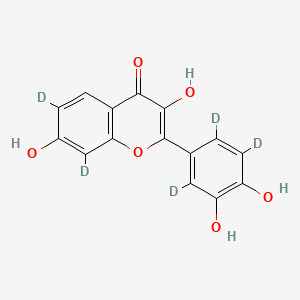
Fisetin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fisetin-d5 is a deuterated form of fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, grapes, onions, and cucumbers . This compound is primarily used as an internal standard in mass spectrometry for the quantification of fisetin due to its similar chemical properties but distinct mass . Fisetin itself is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fisetin-d5 involves the incorporation of deuterium atoms into the fisetin molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in fisetin are replaced with deuterium using deuterated solvents and catalysts under specific conditions . Another method involves the use of deuterated precursors in the synthesis of fisetin, ensuring the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired deuterium content .
Analyse Des Réactions Chimiques
Types of Reactions: Fisetin-d5, like fisetin, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Ethers and esters of this compound.
Applications De Recherche Scientifique
Fisetin-d5 has a wide range of applications in scientific research:
Mécanisme D'action
Fisetin-d5 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways, and inhibits angiogenesis and metastasis.
Neuroprotective Activity: Modulates signaling pathways such as PI3K/Akt, MAPK, and NF-κB, providing protection against neurodegenerative processes.
Comparaison Avec Des Composés Similaires
Fisetin-d5 is compared with other similar flavonoids such as quercetin, kaempferol, and myricetin:
Kaempferol: Shares anticancer properties but has a different hydroxylation pattern.
Myricetin: Exhibits stronger antioxidant activity due to additional hydroxyl groups.
Uniqueness of this compound: this compound’s uniqueness lies in its deuterium labeling, which makes it an ideal internal standard for mass spectrometry, providing accurate quantification and analysis of fisetin in complex biological samples .
Propriétés
Formule moléculaire |
C15H10O6 |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
6,8-dideuterio-3,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H/i1D,2D,4D,5D,6D |
Clé InChI |
XHEFDIBZLJXQHF-UPLZBMDUSA-N |
SMILES isomérique |
[2H]C1=CC2=C(C(=C1O)[2H])OC(=C(C2=O)O)C3=C(C(=C(C(=C3[2H])[2H])O)O)[2H] |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



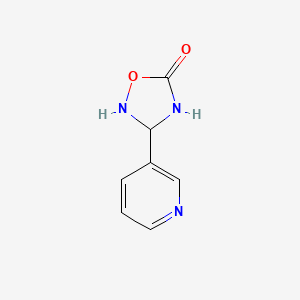
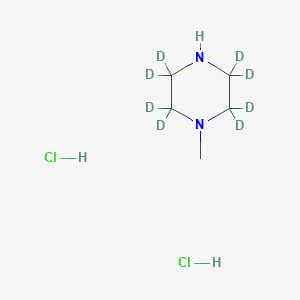
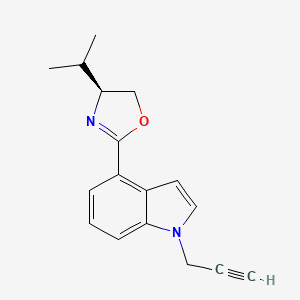

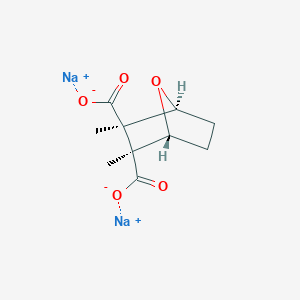
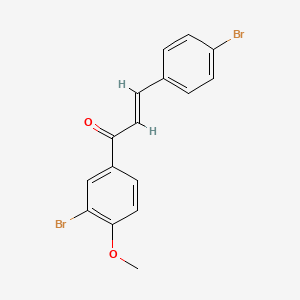

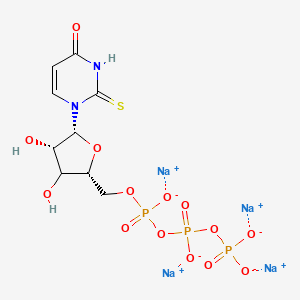

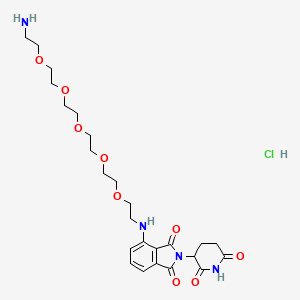

![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
